[4-(Trifluoromethyl)benzothiophen-2-yl]methanol
Overview
Description
“[4-(Trifluoromethyl)benzothiophen-2-yl]methanol” is a chemical compound with the CAS number 1171926-60-5 . It is often used in various chemical reactions and can be obtained from several suppliers.
Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a predicted boiling point of 324.8±37.0 °C and a predicted density of 1.448±0.06 g/cm3 . The pKa value is predicted to be 13.66±0.10 .Scientific Research Applications
Catalysis and Chemical Reactions
- Catalyst for Huisgen 1,3-dipolar Cycloadditions : A study by Ozcubukcu et al. (2009) demonstrated the use of a tris(1-benzyl-1H-1,2,3-triazol-4-yl)methanol ligand in forming a stable complex with CuCl. This complex was shown to be an outstanding catalyst for Huisgen 1,3-dipolar cycloaddition, notable for its low catalyst loadings, short reaction times, and compatibility with free amino groups (Ozcubukcu, Ozkal, Jimeno, & Pericàs, 2009).
Chemosensors
- Chemosensor for Silver Ion : Tharmaraj, Devi, and Pitchumani (2012) explored 4-Methoxy-N-((thiophen-2-yl)methyl)benzenamine as a chemosensor for Ag(+) ion. This compound showed high selectivity and sensitivity in detecting Ag(+) ions, with a noted enhancement in fluorescence upon binding (Tharmaraj, Devi, & Pitchumani, 2012).
Corrosion Inhibition
- Corrosion Inhibitors for Mild Steel : A study by Ma et al. (2017) investigated (1-Benzyl-1H-1,2,3-triazole-4-yl)methanol as a corrosion inhibitor for mild steel in acidic medium. The study found that this compound effectively inhibited corrosion, likely due to its adsorption on the steel surface (Ma, Qi, He, Tang, & Lu, 2017).
Synthesis of Organic Compounds
Synthesis of 3,4-dihydro-2H-benzo[b][1,4]thiazine and Oxazine Derivatives : Research by Reddy et al. (2012) detailed the synthesis of furan-2-yl(phenyl)methanol derivatives using an aza-Piancatelli rearrangement process, which yielded high selectivity and good yields in short reaction times (Reddy, Reddy, Lakshumma, Narasimhulu, Yadav, Sridhar, Reddy, & Kunwar, 2012).
Synthesis of (3,4-dihydro-2H-benzo[b][1,4]oxazin-2-yl)methanol Derivatives : Singh et al. (2015) developed a metal catalyst-free method for synthesizing racemic (3,4-dihydro-2H-benzo[b][1,4]oxazin-2-yl)methanol derivatives, highlighting a green synthesis approach with high regioselectivity (Singh, Jayaprakash, Reddy, Nakhi, & Pal, 2015).
Photochemistry
- Photochemical Studies : Androsov and Neckers (2007) conducted photochemical studies of tris(benzotriazol-1-yl)methane, exploring the photodecomposition pathways and products in different solvents (Androsov & Neckers, 2007).
Fluorescent and Conducting Polymers
- Novel Fluorescent, Conducting Polymer : A study by Lô et al. (2006) reported the electrosynthesis and characterization of a novel fluorescent, conducting polymer, Poly[1-(thiophene-2-yl)benzothieno[3,2-b]benzothiophene], highlighting its potential applications in materials chemistry (Lô, Adenier, Chane-Ching, Maurel, Aaron, Košata, & Svoboda, 2006).
Protecting Groups in Synthesis
- Thiol Protecting Group : Research by Qiu et al. (2023) introduced tris(4-azidophenyl)methanol as a novel and multifunctional thiol protecting group, useful in peptoid synthesis and materials chemistry applications (Qiu, Brückel, Zippel, Nieger, Biedermann, & Bräse, 2023).
Antioxidant Potential
- Evaluation of Antioxidant Potential : Kumar et al. (2013) synthesized and evaluated the antioxidant potential of a series of novel heterocyclic chalcone analogues. The study found that the structural elements significantly influenced the antioxidant activities of these compounds (Kumar, Loh, Ooi, Quah, & Fun, 2013).
Organocatalysis
- Organocatalysts for Transesterification : Ishihara, Niwa, and Kosugi (2008) developed novel zwitterionic salts as mild organocatalysts for transesterification reactions, providing an efficient method for this important chemical process (Ishihara, Niwa, & Kosugi, 2008).
Safety and Hazards
Properties
IUPAC Name |
[4-(trifluoromethyl)-1-benzothiophen-2-yl]methanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3OS/c11-10(12,13)8-2-1-3-9-7(8)4-6(5-14)15-9/h1-4,14H,5H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUDDVVAJVSCFRT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=C(SC2=C1)CO)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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